Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-

Structure-Activity Relationship Enzyme Inhibition Benzoic Acid Derivatives

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (CAS 82157-41-3) is a synthetic phenoxyacetylamino-substituted benzoic acid derivative with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of approximately 285.3 g/mol. The compound features a 4-methylphenoxyacetyl moiety linked via an amide bond to the para-position of benzoic acid, placing it within the class of N-acylated aminobenzoic acids that have been investigated as enzyme inhibitors, anti-inflammatory agents, and synthetic intermediates.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 82157-41-3
Cat. No. B12109590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-
CAS82157-41-3
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H15NO4/c1-11-2-8-14(9-3-11)21-10-15(18)17-13-6-4-12(5-7-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
InChIKeyDUMIWUXXCBKUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid 4-[[2-(4-Methylphenoxy)acetyl]amino]- (CAS 82157-41-3) – Core Chemical Profile & Procurement Relevance


Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (CAS 82157-41-3) is a synthetic phenoxyacetylamino-substituted benzoic acid derivative with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of approximately 285.3 g/mol . The compound features a 4-methylphenoxyacetyl moiety linked via an amide bond to the para-position of benzoic acid, placing it within the class of N-acylated aminobenzoic acids that have been investigated as enzyme inhibitors, anti-inflammatory agents, and synthetic intermediates . Its structural scaffold is closely related to both 5α-reductase inhibitor pharmacophores and 3α-hydroxysteroid dehydrogenase inhibitor chemotypes, though the specific substitution pattern and methyl placement on the phenoxy ring differentiate it from other in-class candidates .

Why Generic Interchange of Benzoic Acid 4-[[2-(4-Methylphenoxy)acetyl]amino]- (CAS 82157-41-3) with In-Class Analogs Is Scientifically Unsupported


Within the phenoxyacetylamino-benzoic acid series, even minor structural modifications produce substantial shifts in target engagement, isoform selectivity, and physicochemical properties. The para-substitution pattern on the benzoic acid core, the presence of the 4-methyl substituent on the phenoxy ring, and the acetyl linker length collectively determine hydrogen-bonding geometry, lipophilicity (LogP), and aqueous solubility (LogS) . Literature SAR data on closely related 5α-reductase inhibitors demonstrate that moving the carboxylic acid from the para to the meta position, or replacing the methyl with hydrogen or halogen, can alter IC₅₀ values by more than an order of magnitude . Consequently, treating any commercially available phenoxyacetylamino-benzoic acid as a functionally equivalent substitute without quantitative target-engagement verification risks experimental irreproducibility and procurement waste. The sections below provide the best available evidence for selecting this specific compound where direct comparator data exist, and explicitly flag where class-level inference must substitute for absent head-to-head data.

Quantitative Differentiation Evidence for Benzoic Acid 4-[[2-(4-Methylphenoxy)acetyl]amino]- (CAS 82157-41-3) Versus Closest Analogs


Para-Substitution on Benzoic Acid Confers Distinct Enzyme Inhibition Topology Compared to Meta- or Ortho-Isomers

In the phenoxybenzoylphenyl acetic acid series evaluated against human steroid 5α-reductase isozymes 1 and 2, the para-substituted benzoic acid derivatives (closest scaffold to CAS 82157-41-3) exhibited IC₅₀ values in the nanomolar range for the type 2 isozyme, whereas the corresponding meta- and ortho-substituted regioisomers showed 5- to 20-fold reduced potency . Although CAS 82157-41-3 was not among the exact compounds tested in that study, the conserved para-acylamino pharmacophore predicts a similar binding-mode preference. Specifically, compound 12 (a para-phenoxybenzoyl benzoic acid analog) achieved IC₅₀ = 5 nM against human type 2 enzyme, matching the potency of the clinical reference finasteride . In contrast, the ortho-substituted analog 2-{[(4-methylphenoxy)acetyl]amino}benzoic acid (the 2-substituted regioisomer of the target compound) has no reported 5α-reductase inhibition data but is expected to adopt a sterically incompatible conformation for the enzyme active site based on molecular modeling . This para-specific topological advantage is a key selection criterion for researchers requiring consistent type 2 isozyme engagement.

Structure-Activity Relationship Enzyme Inhibition Benzoic Acid Derivatives

4-Methyl Substituent on Phenoxy Ring Modulates Lipophilicity and Target Affinity Relative to Unsubstituted or Halo-Substituted Analogs

Within the phenoxyacetyl-amino benzoic acid series, the nature of the para-substituent on the terminal phenoxy ring directly influences both target binding and drug-like properties. The 4-methylphenoxy derivative (CAS 82157-41-3) is predicted to have an intermediate LogP (~3.1) compared to the unsubstituted phenoxy analog (LogP ~2.9) and the 4-chlorophenoxy analog (LogP ~3.5) . In the structurally related 5α-reductase inhibitor series, the 4-methyl substitution provided an optimal balance between hydrophobic enzyme pocket occupancy and aqueous solubility, with the 4-methyl analog showing IC₅₀ = 5 nM versus IC₅₀ = 12 nM for the unsubstituted parent and IC₅₀ > 100 nM for the 4-methoxy variant . Although these specific potency values are from phenoxybenzoylphenyl acetic acid analogs (not the exact target compound), the consistent SAR trend supports the 4-methyl group as a superior choice for balancing potency and physicochemical profile relative to hydrogen, halogen, or alkoxy alternatives.

Lipophilicity SAR 5α-Reductase Inhibition

Free Carboxylic Acid Form Enables Direct Conjugation and Salt Formation Compared to Ester Prodrugs

CAS 82157-41-3 exists as the free carboxylic acid, which provides direct synthetic utility for amide coupling, esterification, and salt formation without the need for a deprotection step. In contrast, the commercially available methyl ester analog (methyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate, CAS not assigned) and the propyl ester analog (propyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate) require alkaline or enzymatic hydrolysis to generate the active free acid species . This difference translates to a quantifiable step-count advantage: direct use of CAS 82157-41-3 in a typical amide coupling reaction with a primary amine requires 1 synthetic step, whereas using the methyl ester prodrug requires 2 steps (hydrolysis then coupling) with an additional purification requirement . The free acid also permits direct formulation as a water-soluble sodium or potassium salt, which is precluded with ester analogs .

Synthetic Utility Prodrug Design Carboxylic Acid

Procurement-Driven Application Scenarios for Benzoic Acid 4-[[2-(4-Methylphenoxy)acetyl]amino]- (CAS 82157-41-3)


Steroid 5α-Reductase Type 2 Inhibitor Lead Optimization

CAS 82157-41-3 is most appropriately sourced as a key intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting human steroid 5α-reductase type 2. Its para-substituted phenoxyacetylamino-benzoic acid architecture aligns with the pharmacophore geometry required for nanomolar inhibition of this enzyme, as established by the phenoxybenzoylphenyl acetic acid SAR studies . The compound can be directly elaborated via amide coupling at the carboxylic acid to generate focused libraries exploring the phenylacetic acid or benzamide binding subpocket, without the synthetic burden of a preliminary ester hydrolysis step.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibitor Screening

The 2-{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivative class, to which CAS 82157-41-3 is closely related, has demonstrated in vitro inhibition of 3α-hydroxysteroid dehydrogenase with certain analogs achieving approximately 3.5-fold greater activity than acetylsalicylic acid (ASA) . Although the 4-substituted regioisomer (CAS 82157-41-3) was not among the specific compounds tested in that study, its structural similarity positions it as a logical candidate for 3α-HSD counterscreening and anti-inflammatory lead identification, particularly given the established preference of this enzyme class for para-substituted benzoic acid derivatives .

Fragment-Based or Structure-Guided Library Synthesis Using the Free Carboxylic Acid Handle

CAS 82157-41-3 serves as a convenient carboxylic acid building block for generating amide, ester, or hydrazide derivatives without requiring a deprotection sequence. This is a practical procurement consideration when ordering gram-quantity intermediates for parallel library synthesis: the free acid form (CAS 82157-41-3) eliminates the alkaline hydrolysis step that the corresponding methyl or propyl ester analogs would demand, saving ~4–6 hours of reaction and workup time per batch and improving overall yield by an estimated 10–15% (avoiding hydrolysis yield losses) . This advantage is most tangible in academic core facilities and CRO settings where throughput and cost-per-compound are primary metrics.

Anti-Inflammatory Drug Discovery Targeting Cytokine Modulation Pathways

Benzoic acid derivatives of the general phenoxyacetyl-amino class have been disclosed in patent literature as inhibitors of excessive cytokine release, with potential applications in cancer and inflammatory disorders . While CAS 82157-41-3 is not specifically claimed in the Novation Pharmaceuticals patent family, its scaffold closely matches the generic Formula I structures described therein. Procurement of this specific compound enables direct exploration of the 4-methylphenoxy substitution in the context of TNF-α or IL-6 suppression assays, with the caveat that confirmatory in-house screening data will be necessary to establish target engagement .

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